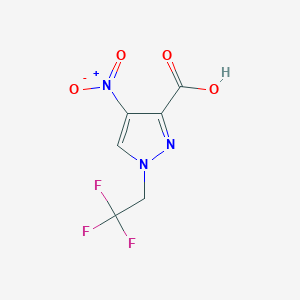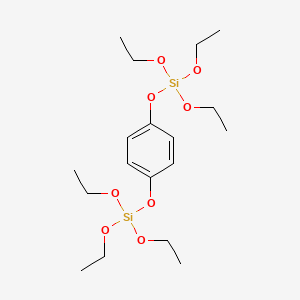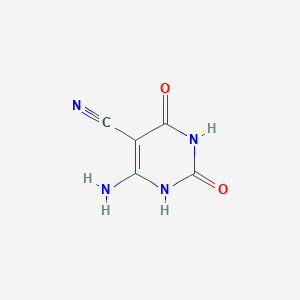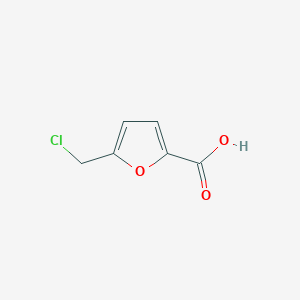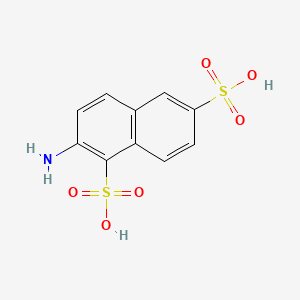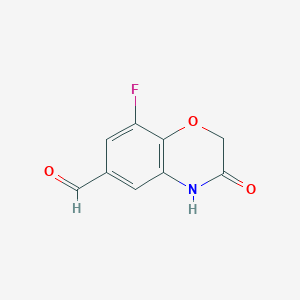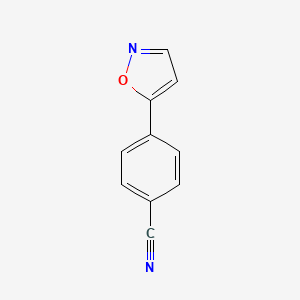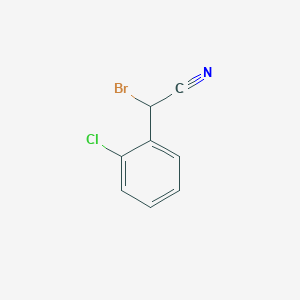
2-bromo-2-(2-chlorophenyl)acetonitrile
概要
説明
2-bromo-2-(2-chlorophenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromine atom and a chlorine atom attached to a phenyl ring, with an acetonitrile group (-CH2CN) as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-(2-chlorophenyl)acetonitrile typically involves the bromination of 2-chlorobenzyl cyanide. One common method is the reaction of 2-chlorobenzyl cyanide with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
2-bromo-2-(2-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetonitriles with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include primary amines and other reduced derivatives.
科学的研究の応用
2-bromo-2-(2-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-bromo-2-(2-chlorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-chlorobenzonitrile
- 2-Chloro-4-bromobenzonitrile
- 2-Bromo-3-chlorobenzonitrile
Uniqueness
2-bromo-2-(2-chlorophenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C8H5BrClN |
|---|---|
分子量 |
230.49 g/mol |
IUPAC名 |
2-bromo-2-(2-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrClN/c9-7(5-11)6-3-1-2-4-8(6)10/h1-4,7H |
InChIキー |
KRRGHWZMBJGPFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C#N)Br)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(C#N)Br)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

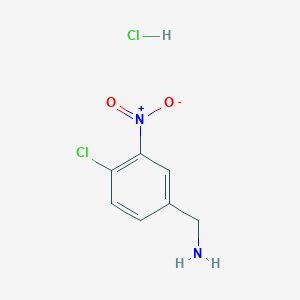
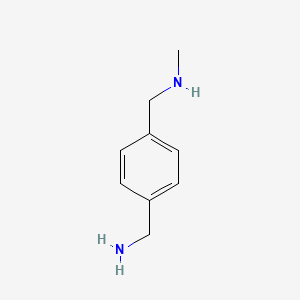
![2-(2,5-Dimethylphenyl)-7-methoxyimidazo[2,1-b]benzothiazole](/img/structure/B1645929.png)
